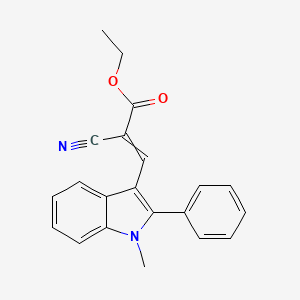
Ethyl 2-Cyano-3-(1-methyl-2-phenyl-3-indolyl)acrylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-Cyano-3-(1-methyl-2-phenyl-3-indolyl)acrylate is a complex organic compound with the molecular formula C21H18N2O2. It is known for its unique structure, which includes an indole moiety, a cyano group, and an acrylate ester.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-Cyano-3-(1-methyl-2-phenyl-3-indolyl)acrylate typically involves the reaction of 1-methyl-2-phenylindole with ethyl cyanoacetate under basic conditions. The reaction proceeds through a Knoevenagel condensation, where the active methylene group of ethyl cyanoacetate reacts with the aldehyde or ketone group of the indole derivative .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst. Commonly used solvents include ethanol and methanol, while bases like sodium ethoxide or potassium carbonate are employed to facilitate the reaction .
化学反应分析
Types of Reactions
Ethyl 2-Cyano-3-(1-methyl-2-phenyl-3-indolyl)acrylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The indole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted indoles, amines, and oxides, depending on the specific reaction conditions and reagents used .
科学研究应用
Ethyl 2-Cyano-3-(1-methyl-2-phenyl-3-indolyl)acrylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a precursor in various chemical processes.
作用机制
The mechanism of action of Ethyl 2-Cyano-3-(1-methyl-2-phenyl-3-indolyl)acrylate involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various enzymes and receptors, modulating their activity. The cyano group can participate in nucleophilic addition reactions, while the acrylate ester can undergo hydrolysis to release active intermediates .
相似化合物的比较
Similar Compounds
- Ethyl 2-Cyano-3-(1-phenyl-3-indolyl)acrylate
- Methyl 2-Cyano-3-(1-methyl-2-phenyl-3-indolyl)acrylate
- 2-Cyano-3-(1-methyl-2-phenyl-3-indolyl)propanoic acid
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the indole moiety enhances its potential for biological interactions, while the cyano and acrylate groups provide versatile sites for chemical modifications .
属性
分子式 |
C21H18N2O2 |
|---|---|
分子量 |
330.4 g/mol |
IUPAC 名称 |
ethyl 2-cyano-3-(1-methyl-2-phenylindol-3-yl)prop-2-enoate |
InChI |
InChI=1S/C21H18N2O2/c1-3-25-21(24)16(14-22)13-18-17-11-7-8-12-19(17)23(2)20(18)15-9-5-4-6-10-15/h4-13H,3H2,1-2H3 |
InChI 键 |
ZORYKFPXNYQWRR-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C(=CC1=C(N(C2=CC=CC=C21)C)C3=CC=CC=C3)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


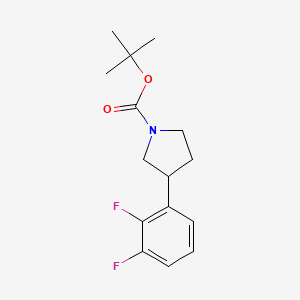
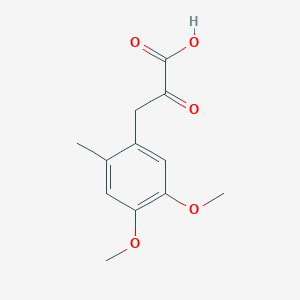
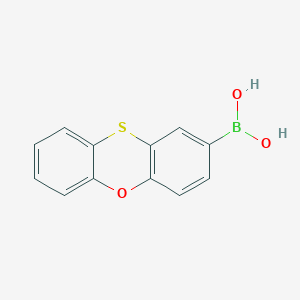
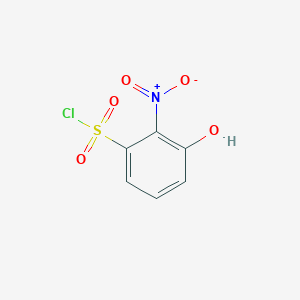
![2-(3-Chlorophenyl)-7-methoxyimidazo[1,2-a]pyridine](/img/structure/B13686126.png)
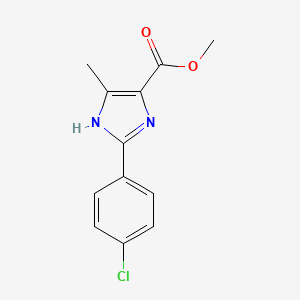
![5-Methoxy-2-methyl-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B13686144.png)
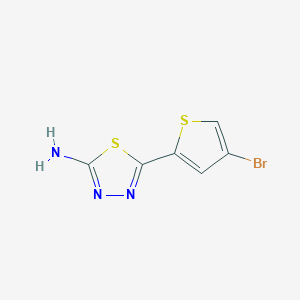
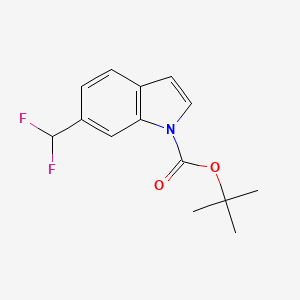
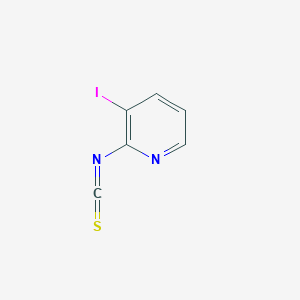

![6,7-Dichloropyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B13686176.png)
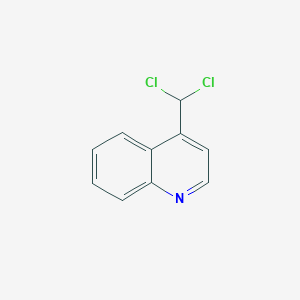
![(2R,4S)-1-[(2S)-2-(11-aminoundecanoylamino)-3,3-dimethyl-butanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methylthiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide](/img/structure/B13686188.png)
